molecular formula C18H19N3O2S B2570999 N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide CAS No. 923680-29-9

N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B2570999
CAS No.: 923680-29-9
M. Wt: 341.43
InChI Key: SGUXRCMVQUSLQX-UHFFFAOYSA-N
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Description

N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is a complex organic compound notable for its potential in various scientific fields. This compound is structurally intricate, with a dihydroisoquinoline moiety connected to a thiazole ring through an oxoethyl linker, which is further attached to a cyclopropanecarboxamide group.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide typically involves multistep organic synthesis.

  • Formation of the dihydroisoquinoline core: : This can be achieved via Pictet-Spengler condensation involving an aromatic aldehyde and an amine, followed by reduction.

  • Construction of the thiazole ring: : This is often synthesized through a Hantzsch thiazole synthesis which involves the condensation of α-haloketones with thioamides.

  • Coupling of the two moieties: : The oxoethyl linker is introduced, typically through alkylation reactions.

  • Attachment of the cyclopropanecarboxamide: : This final step can involve cyclopropanation reactions and subsequent amidation.

Industrial Production Methods: On an industrial scale, these synthesis routes need to be optimized for yield, purity, and cost-effectiveness. Advanced techniques like continuous flow synthesis might be employed to scale up the production, ensuring consistent quality.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound might undergo oxidation at the thiazole ring or the isoquinoline moiety.

  • Reduction: : The oxoethyl linker can be reduced to form alcohol derivatives.

  • Substitution: : Various electrophilic and nucleophilic substitutions can occur, especially at the thiazole ring and the isoquinoline moiety.

Common Reagents and Conditions:
  • Oxidizing agents: : Potassium permanganate or chromic acid.

  • Reducing agents: : Sodium borohydride or lithium aluminum hydride.

  • Substituents: : Halogenated reagents or organometallic compounds for nucleophilic substitution.

Major Products: Products formed from these reactions are typically derivatives that may retain the core structure but with functional groups altered or added, enabling further studies in diverse fields.

Scientific Research Applications

Chemistry: In chemistry, it serves as a precursor or intermediate in the synthesis of various complex molecules due to its rich functionality.

Biology: The compound’s structure lends itself to interactions with biological macromolecules, making it a valuable tool in biochemical studies.

Medicine: Its potential pharmacological properties are explored for therapeutic purposes, particularly in the development of new drugs targeting specific biological pathways.

Industry: The compound’s applications extend to materials science, where its unique structural attributes might be utilized in creating novel materials with desirable properties.

Comparison with Similar Compounds

When compared to similar compounds like dihydroisoquinolines or thiazoles, N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide stands out due to its combined functionalities and the presence of a cyclopropanecarboxamide group, which imparts unique reactivity and stability.

Similar Compounds:
  • Dihydroisoquinoline derivatives

  • Thiazole-based compounds

  • Cyclopropanecarboxamide derivatives

These similar compounds are often used in medicinal chemistry and materials science, but none combine all three functional groups in the same manner, highlighting the uniqueness of this compound.

Properties

IUPAC Name

N-[4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c22-16(21-8-7-12-3-1-2-4-14(12)10-21)9-15-11-24-18(19-15)20-17(23)13-5-6-13/h1-4,11,13H,5-10H2,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUXRCMVQUSLQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=CS2)CC(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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